molecular formula C14H13N5OS5 B10868786 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B10868786
M. Wt: 427.6 g/mol
InChI Key: OEOMSKVFTJEKCO-UHFFFAOYSA-N
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Description

This compound is a structurally complex thiadiazole derivative featuring:

  • A 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 3.
  • An acetamide group at position 2, linked via a sulfanyl (-S-) bridge to a 1,2,4-thiadiazole ring bearing a methylsulfanyl substituent at position 2.

Thiadiazoles are known for their broad bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C14H13N5OS5

Molecular Weight

427.6 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H13N5OS5/c1-21-12-16-13(25-19-12)23-8-10(20)15-11-17-18-14(24-11)22-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,17,20)

InChI Key

OEOMSKVFTJEKCO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves multiple steps, including the formation of the thiadiazole rings and the introduction of the benzylsulfanyl and methylsulfanyl groups. The synthetic route typically starts with the preparation of the thiadiazole core, followed by the attachment of the sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield acetic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Reaction Conditions Products Yield Catalyst/Solvent
1M NaOH, reflux, 6 hrs2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetic acid78%Ethanolic NaOH
1M HCl, 80°C, 4 hrs N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]amine65%Aqueous HCl

Hydrolysis occurs preferentially at the acetamide group due to the electron-withdrawing effect of the thiadiazole rings, which destabilizes the amide bond .

Nucleophilic Substitution

The methylsulfanyl (-SMe) and benzylsulfanyl (-SBn) groups are susceptible to nucleophilic displacement, particularly at the sulfur atoms.

Key Substitution Pathways

  • Methylsulfanyl Group Replacement :
    Reacts with amines (e.g., piperidine) in benzene at 60°C to form thioether derivatives .

    R-SMe + R’-NH2R-S-R’ + NH3\text{R-SMe + R'-NH}_2 \rightarrow \text{R-S-R' + NH}_3

    Yield: 82% (for piperidine substitution) .

  • Benzylsulfanyl Group Modification :
    Substituted by thiols (e.g., 2-mercaptoethanol) under basic conditions, forming disulfide linkages.

Nucleophile Product Conditions Yield
PiperidineN-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamideBenzene, 60°C, 12 hrs 82%
2-MercaptoethanolDisulfide-linked dimerKOH/EtOH, 25°C, 3 hrs68%

Oxidation Reactions

Sulfur atoms in the thioether groups (-SMe, -SBn) oxidize to sulfoxides or sulfones under controlled conditions, altering electronic properties and bioavailability.

Oxidizing Agent Product Conditions Yield
H2_2O2_2 (30%)Sulfoxide derivativesAcOH, 50°C, 2 hrs74%
mCPBASulfone derivativesDCM, 0°C, 1 hr 88%

Oxidation enhances polarity, making the compound more water-soluble .

Cycloaddition and Ring-Opening

The 1,3,4-thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles.

Example Reaction :

Thiadiazole + AcetonitrileThiazolo[3,2-b][1][3][4]thiadiazole(Yield: 63%)[6]\text{Thiadiazole + Acetonitrile} \rightarrow \text{Thiazolo[3,2-b][1][3][4]thiadiazole} \quad (\text{Yield: 63\%})[6]

Ring-opening occurs under strong alkaline conditions, yielding thiolate intermediates that react further with electrophiles .

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Metal Salt Complex Structure Application
CuCl2_2Square-planar Cu(II) complexAnticancer activity
Fe(NO3_3)3_3Octahedral Fe(III) complexOxidation catalysis

Coordination modulates redox activity and stabilizes higher oxidation states .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of S-S bonds, generating thiyl radicals that dimerize or react with alkenes.

Key Observation :

  • Photolysis in toluene yields disulfide dimers (45%) and vinyl sulfide adducts (32%).

Comparative Reactivity Table

Reaction Type Rate (k, s1^{-1}) Activation Energy (kJ/mol) Solvent Dependence
Hydrolysis (acidic)1.2 × 104^{-4} 58.9High (protic solvents)
Nucleophilic Substitution3.8 × 103^{-3} 42.3Moderate (aprotic)
Oxidation (H2_2O2_2)2.1 × 105^{-5} 67.8Low

Mechanistic Insights

  • Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by electron-withdrawing thiadiazole rings.

  • Substitution : Follows an SN_N2 mechanism at sulfur, with nucleophile attack rate inversely proportional to steric bulk .

  • Oxidation : Radical pathway dominates with H2_2O2_2, while mCPBA follows electrophilic addition .

This comprehensive analysis underscores the compound's versatility in synthetic and medicinal chemistry, driven by its multifunctional sulfur-rich architecture. Further studies are warranted to explore its applications in drug design and catalysis.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects on various cancer cell lines including LoVo (colon cancer) and MCF-7 (breast cancer). In vitro assays revealed significant anti-proliferative effects with low IC50 values, indicating its potential as a lead compound for drug development .

Case Study : In one study, synthesized derivatives of thiadiazoles showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment. These results suggest that modifications in the thiadiazole structure can enhance anticancer efficacy .

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound exhibits significant antibacterial effects comparable to established antibiotics such as ciprofloxacin.

Mechanism of Action : The antimicrobial activity is attributed to the interaction of thiadiazole derivatives with bacterial proteins, which has been supported by molecular docking studies showing strong binding affinities to target proteins .

Case Study : A series of thiadiazole compounds were tested against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating superior activity compared to standard treatments. This positions the compound as a potential candidate for developing new antibacterial agents .

Synthetic Chemistry Applications

In addition to its biological applications, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to be utilized in various organic reactions.

Synthesis Methods : The synthesis involves multiple steps starting from the formation of the thiadiazole core followed by the introduction of sulfanyl groups through nucleophilic substitution reactions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

The biological activity of this compound extends beyond anticancer and antimicrobial properties. It has been investigated for anti-inflammatory effects and other therapeutic potentials:

  • Antioxidant Activity : Some derivatives have shown antioxidant properties that can be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory mechanisms that warrant further investigation.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups play a crucial role in binding to the active sites of enzymes, inhibiting their activity. The compound can also interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiadiazole Derivatives

Compound Name Structural Features Key Differences Bioactivity/Properties Reference
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Single 1,3,4-thiadiazole ring with methylsulfanyl and acetamide groups. Lacks the second thiadiazole ring and benzylsulfanyl substituent. Demonstrated antimicrobial activity; simpler structure may reduce metabolic stability.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 573943-43-8) Benzylsulfanyl and acetamide groups on 1,3,4-thiadiazole. Substituent on acetamide is 3-chloro-4-methylphenyl instead of a second thiadiazole. Higher molecular weight (MW: ~450 g/mol) may affect solubility; unconfirmed bioactivity.
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5) Fluorophenyl group and methylsulfanyl-1,2,4-thiadiazole. Fluorine substituent enhances lipophilicity; lacks benzylsulfanyl group. Potential improved blood-brain barrier penetration compared to benzyl analogs.

Dual Thiadiazole Systems

Compound Name Structural Features Key Differences Bioactivity/Properties Reference
N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide 5-Nitro-2-furyl substituent on thiadiazole. Nitrofuran moiety linked to carcinogenicity in rodent studies. High tumor incidence in kidneys and lungs; highlights risks of nitro groups.
2-(benzylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Benzylsulfanyl and phenyl-thiadiazole groups. Single thiadiazole ring; phenyl group instead of methylsulfanyl-thiadiazole. MW: 341.45 g/mol; simpler structure may limit target specificity.

Key Research Findings

  • Toxicity Considerations: Nitrofuran-containing analogs (e.g., ) show carcinogenicity, but the absence of nitro groups in the target compound may mitigate this risk.
  • Synthetic Challenges : The dual thiadiazole system requires multi-step synthesis, as seen in related compounds (e.g., Schotten-Baumann reactions in ).

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex compound derived from the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a thiadiazole framework which is recognized for its ability to interact with various biological targets. The presence of sulfur and nitrogen atoms in the ring enhances its reactivity and potential biological interactions.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus and Staphylococcus epidermidis : Studies show that derivatives similar to this compound demonstrate potent antibacterial effects comparable to established antibiotics like ciprofloxacin and norfloxacin .
  • Mechanism of Action : The interaction with bacterial proteins has been supported by docking studies indicating strong binding affinities .

2. Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties:

  • Cytotoxicity : Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7) .
  • Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression .

3. Anti-inflammatory Effects

Thiadiazole compounds are also noted for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Some studies suggest that these compounds can reduce the levels of pro-inflammatory cytokines, thereby alleviating symptoms of inflammation .

4. Other Biological Activities

The compound's structure suggests potential for various other biological activities:

  • Anticonvulsant : Some derivatives have demonstrated effectiveness in reducing seizure activity in animal models .
  • Antioxidant Properties : Thiadiazoles are known to scavenge free radicals, contributing to their protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • The nature of substituents on the thiadiazole ring significantly affects its potency against different biological targets. For instance, variations in the benzyl group can enhance antibacterial efficacy .

Case Studies

Several research studies have provided insights into the effectiveness of thiadiazole derivatives:

  • Antibacterial Study : A series of compounds similar to this one were synthesized and tested against a panel of bacteria. Results indicated that certain derivatives had superior activity compared to standard antibiotics .
  • Cytotoxicity Evaluation : In vitro studies on cancer cell lines revealed that some thiadiazole derivatives exhibited promising cytotoxic effects with low IC50 values .

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise during purification?

The compound is synthesized via multi-step nucleophilic substitutions and cyclization reactions. Key steps include:

  • Thiadiazole ring formation : Reacting thiosemicarbazides with CS₂ in alkaline conditions (e.g., KOH/ethanol) to form the 1,3,4-thiadiazole core .
  • Sulfanyl group introduction : Benzylsulfanyl and methylsulfanyl substituents are added via alkylation or thiol-disulfide exchange reactions under reflux (e.g., DMF, 80°C) .
  • Purification challenges : Column chromatography (silica gel, ethyl acetate/hexane) is required due to byproducts from incomplete substitutions. Yield optimization (typically 40–60%) relies on controlling reaction stoichiometry and temperature .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ ~4.5 ppm) and confirms sulfanyl linkages .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bonds: 1.74–1.82 Å) and dihedral angles between thiadiazole rings, confirming steric interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its biological activity?

  • Substituent modulation : Replace benzylsulfanyl with bulkier aryl groups (e.g., 4-fluorobenzyl) to assess steric effects on enzyme binding .
  • Bioisosteric replacements : Substitute methylsulfanyl with trifluoromethyl or amino groups to alter electron density and hydrogen-bonding potential .
  • Activity testing : Use in vitro enzyme inhibition assays (e.g., carbonic anhydrase or urease) to correlate structural changes with IC₅₀ shifts .

Q. What experimental strategies resolve contradictions in enzyme inhibition data?

  • Kinetic analysis : Perform Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition modes .
  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm reproducibility and rule out assay-specific artifacts .
  • Computational docking : Use AutoDock Vina to model binding poses and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) that explain variability .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

  • Factor screening : Use Plackett-Burman designs to prioritize variables (e.g., solvent polarity, catalyst loading) affecting yield .
  • Response surface methodology (RSM) : Central composite designs model nonlinear interactions (e.g., temperature vs. reaction time) to identify optimal conditions .
  • Flow chemistry integration : Continuous-flow reactors reduce side reactions (e.g., oxidation) and improve reproducibility for gram-scale synthesis .

Q. What computational approaches predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.2, high gastrointestinal absorption) .
  • CYP450 inhibition : Molecular dynamics simulations assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to flag toxicity risks .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., sulfoxide derivatives) to guide structural modifications .

Methodological Best Practices

  • Spectral data interpretation : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) to resolve assignments .
  • Crystallization optimization : Slow evaporation from DMSO/water mixtures (1:3 v/v) yields diffraction-quality crystals for X-ray studies .
  • Statistical rigor : Apply ANOVA to biological triplicates (p < 0.05) and report 95% confidence intervals for IC₅₀ values .

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